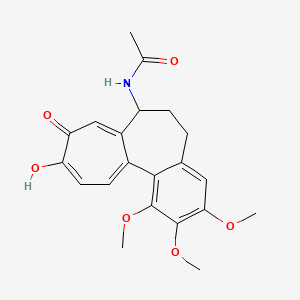

Colchiceine

説明

This compound is one of several metabolites of the anti-gout medication [colchicine].

This compound has been reported in Colchicum autumnale, Colchicum ritchii, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGILOMAMBLWNG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878565 | |

| Record name | COLCHICEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-27-0 | |

| Record name | Colchiceine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchiceine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLCHICEINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | COLCHICEINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | COLCHICEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchiceine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLCHICEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ30158L57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In Vivo Transformation of Colchicine to Colchiceine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a potent alkaloid derived from the autumn crocus (Colchicum autumnale), has been a cornerstone in the management of gout and Familial Mediterranean Fever (FMF) for centuries. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, a critical aspect of which is its in vivo metabolism. This technical guide provides an in-depth exploration of the biosynthesis of colchiceine, a minor but notable metabolite of colchicine. Understanding this metabolic pathway is crucial for optimizing colchicine therapy, mitigating its toxicity, and informing the development of novel therapeutics.

Core Metabolism of Colchicine

The in vivo metabolism of colchicine is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform responsible for its biotransformation in the liver and intestines. The primary metabolic route is O-demethylation, leading to the formation of two major metabolites, 2-O-demethylcolchicine (2DMC) and 3-O-demethylcolchicine (3DMC), and one minor metabolite, 10-O-demethylcolchicine, also known as this compound.[1][2] It is important to note that the plasma levels of all colchicine metabolites, including this compound, are generally low, constituting less than 5% of the parent drug concentration.[1]

Beyond enzymatic metabolism, the pharmacokinetics of colchicine are significantly influenced by the efflux transporter P-glycoprotein (P-gp), which actively pumps colchicine out of cells, thereby affecting its absorption, distribution, and elimination.[3]

Quantitative Analysis of Colchicine Metabolism

While in vivo quantitative data for the specific conversion of colchicine to this compound is limited in the current literature, in vitro studies using human liver microsomes provide valuable insights into the metabolic rates.

| Compound | Initial Concentration | Incubation Time | Metabolite Formed | Percentage of Substrate Metabolized | Reference |

| Colchicine | 5 nM | 60 min | 3-demethylcolchicine (3DMC) | 9.8% | [4] |

| Colchicine | 5 nM | 60 min | 2-demethylcolchicine (2DMC) | 5.5% | [4] |

Table 1: In Vitro Metabolism of Colchicine in Human Liver Microsomes

It is important to extrapolate these in vitro findings to the in vivo scenario with caution, as the physiological environment can significantly influence metabolic rates.

Experimental Protocols

In Vivo Animal Study for Colchicine Metabolism

This protocol outlines a general procedure for conducting a pharmacokinetic study of colchicine and its metabolites in a rat model.[5][6][7]

Objective: To determine the pharmacokinetic profile of colchicine and its metabolite, this compound, in rats following oral or intravenous administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Colchicine

-

Vehicle for administration (e.g., saline, 0.5% methylcellulose)

-

Blood collection supplies (e.g., heparinized tubes, syringes)

-

Metabolic cages for urine and feces collection

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose of colchicine (e.g., 0.5 mg/kg) via the tail vein.

-

Oral (PO): Administer a single dose of colchicine (e.g., 2 mg/kg) by oral gavage.

-

-

Sample Collection:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect urine and feces over 24 hours using metabolic cages.

-

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

Store plasma, urine, and homogenized fecal samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentrations of colchicine and this compound in plasma, urine, and feces using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) for both colchicine and this compound.

-

Liver Microsome Assay for Colchicine Metabolism

This in vitro assay is used to assess the metabolic stability of colchicine and identify the enzymes responsible for its metabolism.

Objective: To determine the rate of colchicine metabolism by liver microsomes and to identify the P450 isoforms involved.

Materials:

-

Pooled human or rat liver microsomes

-

Colchicine

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Specific P450 inhibitors (e.g., ketoconazole for CYP3A4)

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding colchicine to the mixture.

-

Time Course Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

-

Inhibitor Studies (Optional): To identify the specific P450 isoforms, perform parallel incubations in the presence of known P450 inhibitors.

-

Sample Processing: Centrifuge the terminated reactions to pellet the protein.

-

Bioanalysis: Analyze the supernatant for the concentrations of colchicine and its metabolites using LC-MS/MS.

-

Data Analysis: Determine the rate of colchicine depletion and metabolite formation. Calculate the in vitro half-life and intrinsic clearance.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Colchicine and this compound Quantification

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.[8][9][10][11][12]

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Colchicine: Precursor ion (Q1) m/z 400.2 -> Product ion (Q3) m/z 358.2

-

This compound: Precursor ion (Q1) m/z 386.2 -> Product ion (Q3) m/z 344.2

-

Internal Standard (e.g., Colchicine-d3): Precursor ion (Q1) m/z 403.2 -> Product ion (Q3) m/z 361.2

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Sample Preparation:

-

Protein Precipitation: Add a 3-fold volume of cold acetonitrile containing an internal standard to the plasma sample.

-

Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the initial mobile phase composition for injection into the LC-MS/MS system.

Visualizations

Metabolic Pathway of Colchicine

Caption: The primary metabolic pathway of colchicine to its major and minor metabolites via CYP3A4-mediated O-demethylation.

Experimental Workflow for In Vivo Animal Study

Caption: A streamlined workflow for conducting an in vivo pharmacokinetic study of colchicine in an animal model.

Logical Relationship of Colchicine Metabolism and Transport

Caption: The interplay between absorption, metabolism via CYP3A4, and P-glycoprotein-mediated efflux in determining the systemic exposure of colchicine.

Conclusion

The in vivo biosynthesis of this compound from colchicine is a minor metabolic pathway primarily mediated by CYP3A4. While quantitative in vivo data for this specific conversion remains an area for further investigation, the established methodologies for studying drug metabolism provide a robust framework for its elucidation. A thorough understanding of the interplay between colchicine's metabolism and transport is paramount for its safe and effective clinical use, as well as for the rational design of future colchicine-based therapies. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge of this historically significant therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the pharmacokinetics, chylomicron inhibition, and toxicity of colchicine in rats given low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psecommunity.org [psecommunity.org]

- 7. The effect of liver dysfunction on colchicine pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rjptonline.org [rjptonline.org]

An In-depth Technical Guide on the Mechanism of Action of Colchicine on Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which colchicine exerts its effects on tubulin, a critical protein in microtubule dynamics. The document details the binding interactions, kinetic and thermodynamic parameters, and the downstream cellular consequences of this interaction. It is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development.

Introduction

Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), has been utilized for centuries for its medicinal properties, most notably in the treatment of gout.[1] Its primary mechanism of action at the cellular level is the disruption of microtubule function through direct interaction with tubulin, the dimeric protein subunit of microtubules.[2][3] This interference with the cytoskeleton underlies its potent anti-mitotic and anti-inflammatory effects.[1][2] This guide will delve into the specifics of the colchicine-tubulin interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

The Colchicine-Tubulin Interaction: A Molecular Perspective

Colchicine binds to the β-tubulin subunit at the interface between the α- and β-tubulin monomers within the heterodimer.[4][5] This binding site, often referred to as the colchicine-binding site, is distinct from the binding sites of other major classes of microtubule-targeting agents like taxanes and vinca alkaloids.[4]

The binding of colchicine induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with its incorporation into the straight microtubule lattice.[5][6] This steric hindrance prevents the polymerization of tubulin dimers into microtubules.[6] At higher concentrations, colchicine can also promote the depolymerization of existing microtubules.[3] The tubulin-colchicine complex itself can then co-polymerize with tubulin dimers at the microtubule ends, effectively "poisoning" the growing polymer and leading to its disassembly.[7]

Quantitative Analysis of Colchicine-Tubulin Binding

The interaction between colchicine and tubulin has been extensively quantified through various biophysical techniques. The following tables summarize key binding affinity and polymerization inhibition data.

Table 1: Binding Affinity of Colchicine for Tubulin

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | 2.7 x 10⁻⁷ M | Bovine Brain Tubulin | [2] |

| Dissociation Constant (Kd) | 5.0 x 10⁻⁷ M | Sea Urchin Flagellar Tubulin | [2] |

| Dissociation Constant (Kd) | 1.4 µM | Tubulin (in Scintillation Proximity Assay) | [8] |

| Association Constant (Ka) | 0.24 x 10⁶ M⁻¹ | Bovine Brain αβII-tubulin | [3] |

| Association Constant (Ka) | 0.12 x 10⁶ M⁻¹ | Bovine Brain αβIII-tubulin | [3] |

| Association Constant (Ka) | 3.31 x 10⁶ M⁻¹ | Bovine Brain αβIV-tubulin | [3] |

| Association Constant (Ka) | 3.2 µM⁻¹ | Rat Brain Tubulin | [9][10] |

| Association Constant (KMT) | ~3 x 10² M⁻¹ | Low-affinity binding to microtubule lattice | [11] |

Table 2: Inhibition of Tubulin Polymerization by Colchicine

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | 8.1 µM | In vitro tubulin polymerization assay | [12] |

| IC₅₀ | 10.6 µM | In vitro tubulin polymerization assay | [13] |

| IC₅₀ | 2.68 µM | In vitro tubulin polymerization assay | [14] |

Experimental Protocols for Studying the Colchicine-Tubulin Interaction

A variety of experimental techniques are employed to characterize the binding of colchicine to tubulin and its effect on microtubule dynamics. Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance or fluorescence.

Protocol:

-

Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.[6][15]

-

Compound Incubation: The tubulin solution is incubated with various concentrations of colchicine or a vehicle control (e.g., DMSO).

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in light scattering due to microtubule formation is monitored over time by measuring the absorbance at 340 nm or 350 nm in a spectrophotometer.[6][16]

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC₅₀ value, the concentration of colchicine that inhibits polymerization by 50%, is calculated by plotting the extent of polymerization against the logarithm of the colchicine concentration.[12]

Colchicine-Tubulin Binding Assay using Fluorescence Spectroscopy

This method leverages the intrinsic fluorescence of colchicine, which increases upon binding to tubulin.

Protocol:

-

Reaction Mixture Preparation: A solution of purified tubulin is prepared in a suitable buffer.

-

Titration: Increasing concentrations of colchicine are added to the tubulin solution.

-

Fluorescence Measurement: After an incubation period to allow for binding equilibrium, the fluorescence of the solution is measured. The excitation wavelength is typically around 350-362 nm, and the emission is monitored at approximately 435 nm.[9][10]

-

Data Analysis: The change in fluorescence intensity is plotted against the colchicine concentration. The binding constant (Kd or Ka) can be determined by fitting the data to a binding isotherm equation (e.g., using a Scatchard plot).[9]

Competitive Binding Assay

This assay determines if a test compound binds to the colchicine-binding site by measuring its ability to displace radiolabeled or fluorescently-labeled colchicine.

Protocol:

-

Incubation: Purified tubulin is incubated with a fixed concentration of labeled colchicine (e.g., [³H]colchicine) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The tubulin-ligand complex is separated from the unbound labeled colchicine. This can be achieved through methods like filtration through DEAE-cellulose filter discs or scintillation proximity assay (SPA).[8]

-

Quantification: The amount of labeled colchicine bound to tubulin is quantified (e.g., by scintillation counting).

-

Data Analysis: The percentage of inhibition of labeled colchicine binding is plotted against the concentration of the test compound to determine the IC₅₀ or Ki value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Solutions of purified tubulin and colchicine are prepared in the same buffer to minimize heat of dilution effects.

-

Titration: A solution of colchicine is titrated into the tubulin solution in a series of small injections within the ITC instrument's sample cell.

-

Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of colchicine to tubulin. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), binding constant (K), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17][18]

Downstream Signaling Pathways Affected by Colchicine-Induced Microtubule Disruption

The disruption of microtubule dynamics by colchicine triggers a cascade of downstream cellular events, leading to cell cycle arrest, apoptosis, and modulation of inflammatory responses.

Induction of Apoptosis

By disrupting the mitotic spindle, colchicine causes a prolonged arrest in the G2/M phase of the cell cycle.[14] This mitotic arrest can ultimately lead to the activation of the intrinsic apoptotic pathway.

Caption: Colchicine-induced apoptosis signaling pathway.

Inhibition of the NLRP3 Inflammasome

Colchicine's anti-inflammatory effects are, in part, mediated by its ability to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. Microtubules are thought to play a role in the spatial organization and assembly of the inflammasome components.

Caption: Inhibition of NLRP3 inflammasome by colchicine.

Experimental Workflow for Investigating Novel Colchicine-Site Binders

The following workflow outlines a typical experimental cascade for the evaluation of new compounds targeting the colchicine-binding site on tubulin.

Caption: Experimental workflow for novel colchicine-site inhibitors.

Conclusion

Colchicine's interaction with tubulin is a well-characterized example of potent and specific drug-protein binding that leads to significant cellular consequences. By inhibiting microtubule polymerization, colchicine disrupts fundamental cellular processes, providing a powerful tool for both therapeutic intervention and basic research. This guide has summarized the key quantitative data, provided detailed experimental protocols for its study, and visualized the downstream signaling pathways, offering a comprehensive resource for professionals in the field. Further research into the nuances of colchicine's interaction with different tubulin isotypes and its effects on various signaling cascades will continue to refine our understanding of this classic microtubule inhibitor and may pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of colchicine binding to purified beta-tubulin isotypes from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dissociation constant of Tetrahymena tubulin-colchicine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Promotion of fluorescence upon binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Promotion of Fluorescence upon Binding of Colchicine to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A thermodynamic study of the interaction of tubulin with colchicine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Antifibrotic Potential of Colchiceine in Hepatic Stellate Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a central event in this pathogenesis, driving the production of collagen and other fibrotic components. While the parent compound colchicine has been investigated for its antifibrotic properties, its clinical utility has been debated. This technical guide focuses on its principal metabolite, colchiceine, which has demonstrated superior antifibrotic efficacy. Preclinical evidence indicates that this compound can significantly reduce hepatic collagen content by modulating collagen synthesis and degradation. This document provides an in-depth overview of the mechanisms of action, key quantitative data from preclinical models, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction to Liver Fibrosis and Hepatic Stellate Cells

Chronic liver disease, resulting from viral hepatitis, alcohol abuse, or nonalcoholic steatohepatitis (NASH), triggers a persistent inflammatory and restorative process.[1] A key event in the progression to fibrosis and ultimately cirrhosis is the activation of hepatic stellate cells (HSCs).[1] In a healthy liver, HSCs exist in a quiescent state, storing vitamin A. Upon liver injury, they undergo a transdifferentiation process into proliferative, contractile, and fibrogenic myofibroblast-like cells.[2]

Activated HSCs are the primary source of ECM proteins, most notably type I and III collagen.[2] This activation is driven by a complex network of cytokines, with Transforming Growth Factor-beta 1 (TGF-β1) being a master profibrogenic mediator.[3][4] TGF-β1 signaling initiates a downstream cascade that promotes the expression of key fibrotic genes, including α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (COL1A1).[5][6] Consequently, inhibiting HSC activation and targeting the TGF-β1 pathway are primary strategies in the development of antifibrotic therapies.

This compound: A Potent Antifibrotic Metabolite

Colchicine, an alkaloid agent, has been studied for its ability to interfere with microtubule polymerization, thereby inhibiting collagen secretion.[7] However, its clinical efficacy has been inconsistent. Research into its metabolites has revealed that this compound possesses more potent antifibrogenic effects.[8]

A key preclinical study demonstrated that in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, treatment with this compound resulted in a 50% reduction in hepatic collagen content, an effect not observed with the parent compound, colchicine.[8] The proposed mechanisms for this enhanced activity include the modulation of collagen metabolism—both preventing increases in collagen synthesis and enhancing its degradation.[8]

Mechanism of Action: Targeting the Core Fibrotic Pathways

While direct research on this compound is limited, its mechanism is understood to mirror and enhance that of colchicine, which primarily involves:

-

Inhibition of TGF-β1 Signaling: Colchicine has been shown to inhibit the expression of TGF-β1, a critical cytokine that drives HSC activation.[9] By downregulating TGF-β1, this compound can interrupt the primary signal for fibrogenesis.

-

Suppression of HSC Activation: A downstream effect of TGF-β1 inhibition is the suppression of HSC activation. This is marked by a decrease in the expression of α-SMA, a hallmark of the myofibroblast phenotype.[5]

-

Modulation of Collagen Turnover: this compound impacts both sides of the collagen balance. It prevents the excessive synthesis of new collagen and increases the activity of collagenase, the enzyme responsible for breaking down existing collagen fibers.[8]

Signaling Pathway Visualization

The following diagram illustrates the TGF-β/Smad signaling pathway, a central driver of liver fibrosis, and the putative points of inhibition by this compound.

References

- 1. Use of mesenchymal stem cells to treat liver fibrosis: Current situation and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Probiotics counteract the expression of hepatic profibrotic genes via the attenuation of TGF-β/SMAD signaling and autophagy in hepatic stellate cells | PLOS One [journals.plos.org]

- 4. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of antimitotic agent colchicine on carbon tetrachloride toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of colchicine and this compound in a biochemical model of liver injury and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Colchiceine as a Metabolite of Colchicine: An In-depth Pharmacokinetic and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale), has been used for centuries to treat gout and is now indicated for a range of inflammatory conditions, including Familial Mediterranean Fever (FMF).[1][2] Its therapeutic effects are primarily attributed to its anti-inflammatory properties, which stem from its ability to disrupt microtubule polymerization in neutrophils.[3][4] The pharmacokinetics of colchicine are complex, involving rapid absorption, extensive tissue distribution, and metabolism into several metabolites. This guide provides a detailed technical overview of the pharmacokinetics of colchicine with a specific focus on its metabolite, colchiceine.

Colchicine is metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of two primary metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine, and one minor metabolite, 10-O-demethylcolchicine, also known as this compound.[3] Plasma levels of these metabolites are generally low, constituting less than 5% of the parent drug concentration.[3] While the pharmacokinetics of colchicine have been extensively studied, detailed quantitative data for its metabolites, particularly this compound, are sparse in publicly available literature.

This guide summarizes the current understanding of colchicine and this compound pharmacokinetics, provides detailed experimental protocols for their quantification, and visualizes the key metabolic and signaling pathways.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of colchicine in healthy adults. Due to a lack of available data, a comprehensive table for this compound cannot be provided.

Table 1: Pharmacokinetic Parameters of Colchicine in Healthy Adults

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~45% (range: 24-88%) | [3][5] |

| Time to Peak Concentration (Tmax) | 0.5 - 3 hours | [3] |

| Peak Plasma Concentration (Cmax) | 1.1 - 4.4 ng/mL (after a single 0.6 mg dose) | [1] |

| Distribution | ||

| Volume of Distribution (Vd) | 5 - 8 L/kg | [1][3] |

| Protein Binding | ~39% (primarily to albumin) | |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A4 | [1][3] |

| Major Metabolites | 2-O-demethylcolchicine, 3-O-demethylcolchicine | [1][3] |

| Minor Metabolite | 10-O-demethylcolchicine (this compound) | [3] |

| Elimination | ||

| Elimination Half-life (t1/2) | 26.6 - 31.2 hours | [1][3] |

| Clearance (CL) | 0.726 ± 0.110 L/h/kg | [3] |

| Primary Route of Elimination | Biliary excretion | [3][6] |

| Renal Excretion (% of unchanged drug) | 40 - 65% | [3] |

Note: The pharmacokinetic parameters of colchicine can be significantly altered in patients with renal or hepatic impairment and by co-administration of drugs that inhibit CYP3A4 or P-glycoprotein.[1]

Experimental Protocols

Accurate quantification of colchicine and its metabolites is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Protocol 1: Quantification of Colchicine in Human Plasma using LC-MS/MS

This protocol is based on a sensitive and selective method for the determination of colchicine in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add an internal standard (e.g., colchicine-d6).

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Wash the cartridge with water.

-

Elute colchicine and the internal standard with a suitable organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

-

Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Colchicine: m/z 400.2 → 358.2

-

Colchicine-d6 (IS): m/z 406.2 → 364.2

-

3. Validation

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Protocol 2: Quantification of Colchicine in Biological Fluids using HPLC

This protocol outlines a general procedure for the analysis of colchicine by HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma or urine, add an internal standard.

-

Adjust the pH to alkaline conditions.

-

Extract colchicine and the internal standard with a water-immiscible organic solvent (e.g., dichloromethane).

-

Separate the organic layer and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

2. HPLC Conditions

-

Chromatographic Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile:water).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength of 245 nm or 350 nm.

3. Validation

-

The method should be validated for linearity, accuracy, precision, and selectivity.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Colchicine

Colchicine undergoes demethylation primarily by CYP3A4 in the liver to form its major metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine, and the minor metabolite, this compound.

Caption: Metabolic pathway of colchicine.

Experimental Workflow for Colchicine Quantification

The general workflow for quantifying colchicine in biological samples involves sample collection, preparation, chromatographic separation, and detection.

Caption: Experimental workflow for colchicine analysis.

Signaling Pathway of Colchicine's Anti-Inflammatory Action

Colchicine exerts its anti-inflammatory effects primarily by inhibiting tubulin polymerization, which in turn affects various downstream signaling pathways, including the inhibition of the NLRP3 inflammasome.

Caption: Colchicine's effect on the tubulin-NLRP3 pathway.

Conclusion

This compound is a minor metabolite of colchicine, formed through demethylation by CYP3A4. While the pharmacokinetics of colchicine are well-characterized, there is a notable lack of specific quantitative data for this compound. The provided experimental protocols for HPLC and LC-MS/MS offer robust methods for the quantification of colchicine in biological matrices, which could be adapted to include this compound analysis. The primary mechanism of action of colchicine involves the disruption of microtubule polymerization, leading to the inhibition of inflammatory pathways such as the NLRP3 inflammasome. Further research is warranted to elucidate the specific pharmacokinetic profile and potential pharmacodynamic activities of this compound to fully understand its contribution to the overall effects of colchicine therapy.

References

- 1. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Colchicine (Colchicine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biliary excretion of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of N-deacetyl-N-formylcolchicine and Colchiceine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of two colchicine analogs: N-deacetyl-N-formylcolchicine (also known as gloriosine) and colchiceine. While both compounds share a structural relationship with the parent compound, colchicine, they exhibit distinct biological profiles. This document summarizes key quantitative data on their cytotoxic, antimicrobial, and tubulin-targeting effects. Detailed experimental methodologies for the cited assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the underlying mechanisms and processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Colchicine, a natural alkaloid extracted from Colchicum autumnale, is a well-known mitotic inhibitor that exerts its biological effects primarily by disrupting microtubule polymerization. Its clinical utility is, however, limited by a narrow therapeutic index and significant toxicity. This has spurred the investigation of numerous colchicine analogs with the aim of developing compounds with improved therapeutic windows. This guide focuses on two such analogs: N-deacetyl-N-formylcolchicine and this compound.

N-deacetyl-N-formylcolchicine, also referred to as gloriosine, is a naturally occurring colchicinoid found in plants like Gloriosa superba.[1] It has garnered interest for its potential as an anticancer agent.[1][2] this compound is a major metabolite of colchicine and has also been investigated for its biological properties, which diverge significantly from those of its parent compound.[3][4] This document presents a side-by-side comparison of the biological activities of these two compounds, highlighting their differential effects and potential therapeutic applications.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of N-deacetyl-N-formylcolchicine and this compound.

Table 1: Antiproliferative Activity of N-deacetyl-N-formylcolchicine (Gloriosine)

| Cell Line | Cancer Type | IC50 (nM)[1] |

| A549 | Lung Carcinoma | 32.61 |

| DU-145 | Prostate Carcinoma | 45.33 |

| PC-3 | Prostate Carcinoma | 55.19 |

| HCT-116 | Colon Carcinoma | 60.78 |

| MCF-7 | Breast Adenocarcinoma | 63.21 |

| MDA-MB-231 | Breast Adenocarcinoma | 70.55 |

| HeLa | Cervical Carcinoma | 75.92 |

| K-562 | Chronic Myelogenous Leukemia | 80.14 |

| HL-60 | Promyelocytic Leukemia | 83.47 |

| SK-OV-3 | Ovarian Cancer | 88.62 |

| IMR-32 | Neuroblastoma | 92.31 |

| A498 | Kidney Carcinoma | 95.17 |

| U-87 MG | Glioblastoma | 98.24 |

| PANC-1 | Pancreatic Carcinoma | 100.28 |

Table 2: Antimicrobial Activity of this compound

| Fungal Strain | MIC (µg/mL)[4] |

| Aspergillus pullulans | 0.5 |

| Aspergillus niger | >100 |

| Penicillium chrysogenum | >100 |

| Fusarium culmorum | >100 |

| Alternaria alternata | >100 |

| Trichoderma viride | >100 |

Note: Colchicine showed no antifungal activity against most tested strains, with the exception of A. pullulans.[4]

Table 3: Comparative Cytotoxicity of Colchicine and this compound

| Compound | Cell Line | Assay | Endpoint | Result[3] |

| Colchicine | Primary Human Hepatocytes | LDH leakage | Cytotoxicity | More toxic |

| This compound | Primary Human Hepatocytes | LDH leakage | Cytotoxicity | Less toxic |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for colchicine and its analogs, including N-deacetyl-N-formylcolchicine, is the inhibition of tubulin polymerization.[1][5] By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[6] Disruption of microtubule dynamics leads to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cells.[7] In silico docking studies have suggested that N-deacetyl-N-formylcolchicine (gloriosine) binds to the colchicine-binding site on tubulin, indicating a similar mechanism of action to its parent compound.[5]

This compound, on the other hand, exhibits poor antimitotic activity.[6] Its antibacterial and antifungal properties suggest a different primary mechanism of action, though the specific molecular targets in microorganisms have not been fully elucidated.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Potential of Gloriosine: A Lead for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Antifungal, anticancer, and docking studies of this compound complexes with monovalent metal cation salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docking-experiments-suggest-that-gloriosine-has-microtubule-targeting-properties-similar-to-colchicine - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 7411-12-3: N-Deacetyl-N-formylcolchicine | CymitQuimica [cymitquimica.com]

Colchiceine's Role in Microtubule Assembly Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of colchiceine, a structural analog and primary metabolite of colchicine, and its role in the inhibition of microtubule assembly. While structurally similar to the well-characterized antimitotic agent colchicine, this compound exhibits distinct biochemical properties and a nuanced mechanism of action. This document synthesizes the current understanding of this compound's interaction with tubulin, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways and investigational workflows. A key finding is that this compound, while a potent inhibitor of microtubule assembly, interacts with tubulin at a site potentially distinct from the classical colchicine-binding site, offering a unique avenue for the development of novel tubulin-targeting therapeutics.

Introduction: Microtubules and the Colchicine Binding Site

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. They are composed of αβ-tubulin heterodimers that polymerize in a head-to-tail fashion to form protofilaments, which in turn associate laterally to form a hollow tube. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is critical for their function, particularly in the formation of the mitotic spindle during cell division. This makes tubulin a key target for anticancer drug development.

One of the most well-studied drug-binding sites on tubulin is the colchicine site, located at the interface between the α- and β-tubulin subunits. Ligands that bind to this site typically inhibit microtubule formation by inducing a conformational change in the tubulin dimer, which prevents its proper incorporation into the growing microtubule lattice. Colchicine is the archetypal ligand for this site, but its clinical use as an anticancer agent is limited by its significant toxicity. This has driven research into related compounds, such as its metabolite this compound, to identify agents with improved therapeutic indices.

This compound: A Distinct Colchicinoid

This compound is the major metabolite of colchicine, formed by O-demethylation at the C10 position on the tropolone C-ring. This seemingly minor structural change results in significant alterations to its biological activity and interaction with tubulin.

Comparative Cytotoxicity

A critical distinction between colchicine and this compound lies in their cytotoxicity. Studies on primary human hepatocytes have demonstrated that this compound is significantly less toxic than its parent compound. Within a concentration range of 1-100 µM, this compound showed lower levels of lactate dehydrogenase (LDH) leakage and had less impact on albumin secretion, both markers of cellular toxicity. Notably, at concentrations up to 10 µM, this compound was found to be non-cytotoxic in this model, suggesting a more favorable safety profile.[1]

Mechanism of Microtubule Assembly Inhibition

This compound is a potent inhibitor of microtubule assembly in vitro. However, its mechanism diverges from the classical competitive inhibition model associated with colchicine.

Inhibition of Polymerization

In cell-free assays, this compound effectively inhibits the polymerization of purified tubulin. This inhibition is dose-dependent, with a reported I50 value of 20 µM .[2] This indicates that this compound directly interferes with the formation of microtubules from tubulin dimers.

Tubulin Binding Affinity

This compound binds directly to tubulin with a moderate affinity. The association constant (KA) for the this compound-tubulin interaction has been determined to be 1.2 ± 0.7 x 10(4) M-1 .[2]

Evidence for an Alternate Binding Site

While this compound is structurally an analog of colchicine, evidence strongly suggests it does not function simply as a competitive inhibitor at the same binding site.

-

Poor Competitive Inhibition: The inhibitory constant (KI) for this compound in competitively displacing colchicine from its binding site is 125 µM .[2] This value is substantially higher than its I50 for polymerization inhibition (20 µM), indicating that its primary mechanism of inhibiting microtubule assembly is not through direct competition at the colchicine site.

-

Binding to the Colchicine-Tubulin Complex: In a compelling finding, this compound has been shown to bind to the pre-formed, stable colchicine-tubulin complex. The association constant for this interaction is 2.2 ± 1.0 x 10(4) M-1 , which is similar to its affinity for free tubulin.[2]

These observations support the hypothesis that this compound binds to an alternate, lower-affinity site on the tubulin dimer or the colchicine-tubulin complex to exert its inhibitory effect on microtubule polymerization.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters describing the interaction of this compound with tubulin, in comparison to colchicine where data is available.

Table 1: Inhibition of Tubulin Polymerization

| Compound | Assay Type | I50 (µM) | Reference |

| This compound | In Vitro Polymerization | 20 | [2] |

| Colchicine | In Vitro Polymerization | ~1-2.5 | [3][4] |

Table 2: Tubulin Binding Parameters

| Compound | Parameter | Value | Reference |

| This compound | Association Constant (KA) vs. Tubulin | 1.2 x 10(4) M-1 | [2] |

| Association Constant (KA) vs. Colchicine-Tubulin Complex | 2.2 x 10(4) M-1 | [2] | |

| Competitive Inhibition Constant (KI) vs. Colchicine | 125 µM | [2] | |

| Colchicine | Association Constant (KA) vs. Tubulin | ~3.2 x 10(6) M-1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures microtubule polymerization by monitoring the increase in light scattering (turbidity) as tubulin dimers assemble into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well, clear, half-area microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 350 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 4-5 mg/mL. Keep on ice at all times.

-

Prepare a polymerization buffer (G-PEM) consisting of General Tubulin Buffer with 10% glycerol and 1 mM GTP. Keep on ice.

-

Prepare serial dilutions of this compound in G-PEM. Include a DMSO-only control.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

On ice, add tubulin to the this compound dilutions (and DMSO control) to achieve a final tubulin concentration of 2-3 mg/mL. The final this compound concentrations should range from approximately 1 µM to 200 µM to bracket the I50.

-

-

Measurement:

-

Immediately transfer the reaction mixtures to the pre-warmed 96-well plate.

-

Place the plate in the reader and begin recording the absorbance at 350 nm every 30-60 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD350) versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) and the final steady-state absorbance for each curve.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the I50 value.

-

Competitive Binding Assay (Fluorescence-Based)

This assay determines if a test compound competes with a fluorescent ligand for the same binding site. Given this compound's properties, a modified approach is needed. The protocol below describes a standard colchicine competition assay, which would be used to determine this compound's KI value.

Materials:

-

Purified tubulin

-

Colchicine (unlabeled)

-

Fluorescent colchicine analog or colchicine itself (its intrinsic fluorescence increases upon binding)

-

Assay Buffer (e.g., 10 mM sodium phosphate, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 7.0)

-

This compound stock solution (in DMSO)

-

Fluorometer with temperature control

Procedure:

-

Assay Setup:

-

In a microcuvette, combine tubulin (e.g., 2 µM final concentration) and a fixed concentration of fluorescent colchicine (e.g., 5 µM) in the assay buffer.

-

Add varying concentrations of this compound (e.g., from 1 µM to 500 µM). Include a control with no this compound.

-

-

Incubation:

-

Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (colchicine binding can be slow, often requiring 60-90 minutes).

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the colchicine-tubulin complex (e.g., Excitation: 362 nm, Emission: 435 nm).[5]

-

-

Data Analysis:

-

Calculate the percentage of displacement of the fluorescent colchicine at each this compound concentration.

-

Plot the percentage of displacement against the logarithm of the this compound concentration.

-

Use this data, along with the known Kd of colchicine, to calculate the KI for this compound using the Cheng-Prusoff equation.

-

Visualized Workflows and Pathways

Experimental Workflow for Characterizing a Tubulin Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a novel tubulin polymerization inhibitor like this compound.

Downstream Signaling of Microtubule Disruption

Inhibition of microtubule assembly, whether by this compound or other agents, triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

This compound presents a compelling case as an inhibitor of microtubule polymerization with a distinct mechanism of action compared to its parent compound, colchicine. Its lower cytotoxicity combined with its potent inhibitory effect on tubulin assembly makes it an interesting lead for further investigation. The evidence pointing towards an alternate binding site on tubulin is particularly significant.

Future research should focus on:

-

Structural Elucidation: Co-crystallization of tubulin with this compound to definitively identify its binding site and understand the conformational changes it induces.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to probe the structural requirements for binding to the alternate site and to optimize inhibitory activity.

-

In Vivo Efficacy: Evaluation of this compound in preclinical cancer models to determine if its in vitro activity and lower toxicity translate to a favorable therapeutic window in vivo.

Understanding the unique interaction of this compound with tubulin could pave the way for a new class of microtubule-targeting agents with improved efficacy and safety profiles.

References

- 1. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. semanticscholar.org [semanticscholar.org]

The Dawn of a New Therapeutic Era: Exploring the Therapeutic Potential of Colchicine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has been a cornerstone in the treatment of gout and Familial Mediterranean Fever (FMF) for centuries. Its potent anti-inflammatory and anti-mitotic properties stem from its ability to disrupt microtubule polymerization, a fundamental cellular process. However, the clinical utility of colchicine is hampered by its narrow therapeutic index and significant toxicity. This has spurred a renaissance in colchicine research, with a focus on synthesizing and evaluating a diverse array of colchiceine derivatives. These novel compounds aim to retain or enhance the therapeutic efficacy of the parent molecule while mitigating its adverse effects, thereby unlocking its potential across a broader spectrum of diseases, including cancer and cardiovascular conditions. This technical guide provides an in-depth exploration of the therapeutic promise of this compound derivatives, detailing their mechanisms of action, summarizing key quantitative data, and providing protocols for their evaluation.

Mechanism of Action: Beyond Microtubule Disruption

The primary mechanism of action for colchicine and its derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption of the cytoskeleton has profound downstream effects on several critical signaling pathways.

Key Signaling Pathways Modulated by this compound Derivatives

-

NLRP3 Inflammasome Inhibition: this compound derivatives have been shown to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response.[1] By preventing the assembly of the inflammasome complex, these compounds block the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1] This mechanism is central to their efficacy in treating inflammatory disorders like gout.

-

NF-κB Signaling Pathway Attenuation: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound derivatives can suppress the activation of NF-κB, thereby reducing the production of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

-

RhoA/ROCK Pathway Interference: The RhoA/Rho-associated kinase (ROCK) signaling pathway is involved in cytoskeleton regulation, cell migration, and inflammation. By disrupting microtubule dynamics, this compound derivatives can interfere with this pathway, further contributing to their anti-inflammatory effects.

Below is a diagram illustrating the central role of microtubule disruption in the mechanism of action of this compound derivatives and its impact on downstream signaling pathways.

Caption: Mechanism of Action of this compound Derivatives.

Quantitative Data on Therapeutic Potential

The therapeutic potential of novel this compound derivatives is being extensively evaluated in preclinical studies, particularly in the context of cancer and inflammation. The following tables summarize key quantitative data from these studies, focusing on the cytotoxic and anti-inflammatory activities of various derivatives.

Anticancer Activity of this compound Derivatives

The antiproliferative activity of this compound derivatives is typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Colchicine | SKOV-3 (Ovarian) | 0.037 ± 0.004 | [2] |

| 10-Methylthiocolchicine | SKOV-3 (Ovarian) | 0.008 ± 0.001 | [2] |

| 10-Ethylthiocolchicine | SKOV-3 (Ovarian) | 0.047 ± 0.005 | [2] |

| 10-n-Butylthiocolchicine | SKOV-3 (Ovarian) | 0.780 ± 0.036 | [2] |

| Derivative 4o | HCT-116 (Colon) | 0.04 | [3] |

| Compound 20 | HepG-2 (Liver) | 1.78 - 9.19 | [4] |

| Compound 21 | HCT-116 (Colon) | 1.78 - 9.19 | [4] |

| Compound 22 | MCF-7 (Breast) | 1.78 - 9.19 | [4] |

| Compound 60c | A375/TxR (Melanoma) | 0.0024 (average) | [5] |

| Amphidinol 2 (AM2) | HT-29 (Colon) | ~13-fold > Colchicine | [6] |

| Amphidinol 2 (AM2) | HCT-116 (Colon) | ~1.5-fold > Colchicine | [6] |

Clinical Trial Data for Colchicine in Cardiovascular Disease

Recent clinical trials have investigated the use of low-dose colchicine for the secondary prevention of cardiovascular events.

| Trial | Patient Population | Treatment | Primary Endpoint | Key Findings | Reference |

| LoDoCo2 | Chronic Coronary Disease | 0.5 mg/day Colchicine | Composite of CV death, MI, ischemic stroke, or ischemia-driven revascularization | 31% reduction in the risk of the primary endpoint (HR 0.69) | [7] |

| COLCOT | Recent Myocardial Infarction | 0.5 mg/day Colchicine | Composite of CV death, resuscitated cardiac arrest, MI, stroke, or urgent hospitalization for angina | 23% reduction in the risk of the primary endpoint (HR 0.77) | [7] |

| Meta-analysis (15 RCTs) | Coronary Heart Disease | Colchicine | MACE, stroke, MI, revascularization | Reduced risk of MACE (RR: 0.65), stroke (RR: 0.48), MI (RR: 0.60), and revascularization (RR: 0.68) | [8] |

| Meta-analysis (10 RCTs) | Coronary Artery Disease | Colchicine | MACE, MI, ischemic stroke | Reduced risk of MACE (IRR 0.69), MI (IRR 0.77), and ischemic stroke (IRR 0.48) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives: A General Overview

The synthesis of novel this compound derivatives often involves modifications at the A, B, or C rings of the colchicine scaffold.

-

A-Ring Modifications: Modifications to the trimethoxyphenyl A-ring are generally challenging due to its role in tubulin binding. However, some studies have explored the synthesis of allocolchicine analogues with variations in this ring.[10][11][12]

-

B-Ring Modifications: The seven-membered B-ring is a common site for modification, particularly at the C-7 position, to introduce different amine-containing side chains.[13]

-

C-Ring Modifications: The tropolone C-ring can be modified, for instance, by replacing the methoxy group with amino groups or through cycloaddition reactions.[14][15]

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Caption: Synthesis and Evaluation Workflow.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules.

Materials:

-

Purified tubulin protein (>97% pure)

-

General tubulin buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (1 mM)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

-

On ice, prepare the assay mixture containing tubulin protein (e.g., 0.4 mg) and GTP (1 mM) in the general tubulin buffer.

-

Add the test compounds at various concentrations to the assay mixture in a 96-well plate. Include a vehicle control (DMSO) and a positive control (colchicine).

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for a specified period (e.g., 20-60 minutes) using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

96-well tissue culture plates

-

Complete cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.[16][17]

NLRP3 Inflammasome Activation Assay

This assay measures the inhibition of NLRP3 inflammasome activation by quantifying the release of IL-1β.

Materials:

-

Immune cells (e.g., primary macrophages or THP-1 cells)

-

LPS (lipopolysaccharide) for priming

-

NLRP3 activator (e.g., ATP or nigericin)

-

Test compounds

-

ELISA kit for human or mouse IL-1β

Procedure:

-

Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat the primed cells with various concentrations of the test compounds for a defined period.

-

Activate the NLRP3 inflammasome by adding an activator like ATP (e.g., 5 mM) or nigericin (e.g., 10 µM).

-

After incubation, collect the cell culture supernatants.

-

Quantify the amount of secreted IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

A reduction in IL-1β levels in the presence of the test compound indicates inhibition of NLRP3 inflammasome activation.[1][8]

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising frontier in drug discovery. By leveraging the well-understood mechanism of microtubule disruption and fine-tuning the molecular structure, researchers are developing novel compounds with enhanced therapeutic indices. The quantitative data from preclinical studies, particularly in oncology, are encouraging, with several derivatives demonstrating potent cytotoxicity against a range of cancer cell lines at nanomolar concentrations. Furthermore, the successful application of low-dose colchicine in cardiovascular disease prevention highlights the broader therapeutic potential of modulating inflammatory pathways targeted by these compounds.

Future research should focus on several key areas. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with improved selectivity and reduced off-target toxicity. In vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of these new chemical entities.[18] Finally, the translation of the most promising candidates into clinical trials will be the ultimate test of their therapeutic potential. The continued investigation of this compound derivatives holds the promise of delivering safer and more effective treatments for a variety of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Colchicine for the Prevention of Cardiovascular Disease: Potential Global Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Colchicine and coronary heart disease risks: A meta-analysis of randomized controlled clinical trials [frontiersin.org]

- 9. Association Between Colchicine Treatment and Clinical Outcomes in Patients with Coronary Artery Disease: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dibenzocycloheptanones construction through a removable P -centered radical: synthesis of allocolchicine analogues - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05404J [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Syntheses and biological evaluation of ring-C modified colchicine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Colchicine C-Cyclic AmineDerivatives as Potent Anti-Biofilms Agents AgainstMethicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Colchicine with P-glycoprotein

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical component of cellular defense mechanisms, actively effluxing a wide array of xenobiotics and contributing significantly to multidrug resistance (MDR) in oncology and influencing the pharmacokinetics of numerous drugs. Colchicine, an alkaloid used in the treatment of gout and other inflammatory conditions, is a well-documented substrate and modulator of P-gp. This technical guide provides a comprehensive analysis of the multifaceted interaction between colchicine and P-gp, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and systemic mechanisms. Understanding this interaction is crucial for predicting drug-drug interactions, overcoming MDR, and optimizing therapeutic strategies involving colchicine and other P-gp substrates.

Colchicine as a P-glycoprotein Substrate and Modulator

Colchicine exhibits a complex, dual-role relationship with P-glycoprotein. It is not only recognized and actively transported by the efflux pump but also acts as an inducer of its expression.

-

Substrate Recognition and Efflux: Colchicine is a recognized substrate of P-gp.[1] In silico molecular docking studies predict that colchicine binds to the drug-binding pocket within the transmembrane domains of P-gp, suggesting a competitive mechanism of transport.[1][2] This binding initiates a cycle of ATP hydrolysis that powers the conformational changes necessary to transport colchicine out of the cell, thereby limiting its intracellular accumulation and efficacy. This efflux mechanism is a key factor in the development of resistance to colchicine in certain cancer cell lines.[3]

-

Induction of P-gp Expression: Chronic exposure to colchicine can lead to an upregulation of P-gp expression. Studies using Caco-2 cells, a human colorectal adenocarcinoma cell line widely used as a model for the intestinal barrier, have shown that incubation with colchicine (0.1–100 μM) for 24 hours results in a significant increase in P-gp protein levels.[1][4] This auto-induction suggests that colchicine can trigger cellular signaling pathways that enhance the transcription and translation of the MDR1 gene, which encodes P-gp.[5][6]

-